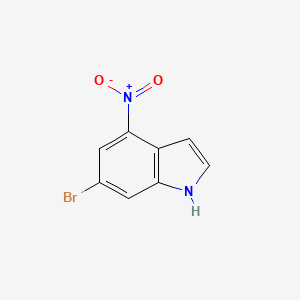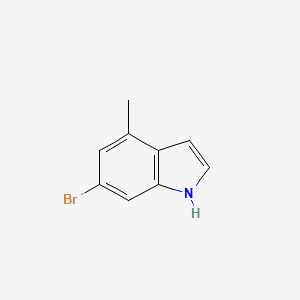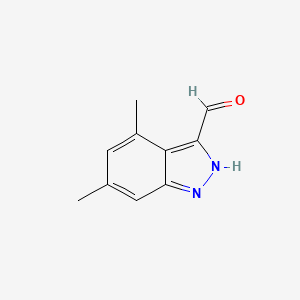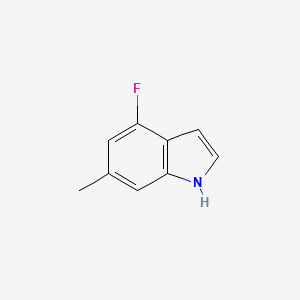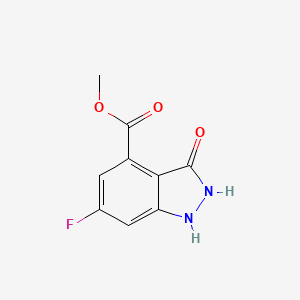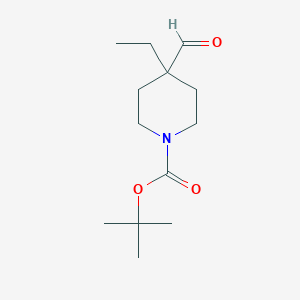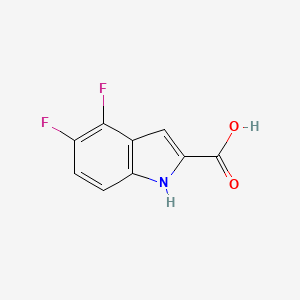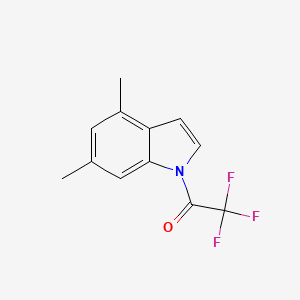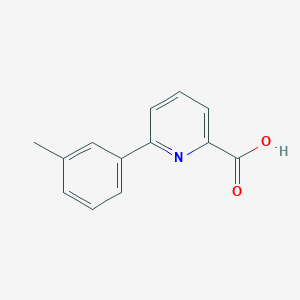
6-(3-Methylphenyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methylphenyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a 3-methylphenyl group at the 6-position
作用機序
Target of Action
The primary target of 6-(m-Tolyl)picolinic acid, also known as 6-(3-Methylphenyl)pyridine-2-carboxylic acid, is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants .
Mode of Action
6-(m-Tolyl)picolinic acid interacts with its target, AFB5, by docking onto the receptor more intensively than picloram, a well-known herbicide . This interaction leads to changes in the structure and function of AFB5, thereby affecting the growth of plants .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of the amino acid tryptophan . It is a key metabolite in the tryptophan pathway and plays a significant role in zinc transport .
Pharmacokinetics
It is known that the compound is a metabolite of tryptophan and is produced by the body on a daily basis
Result of Action
6-(m-Tolyl)picolinic acid exhibits broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
生化学分析
Biochemical Properties
6-(3-Methylphenyl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a catalyst in multi-component synthesis reactions . It interacts with enzymes such as 3-hydroxyanthranilic acid oxygenase, which is involved in the enzymatic oxidation of 3-hydroxyanthranilic acid . This interaction is crucial for the biosynthesis of pyridine-2-carboxylic acid derivatives, which have neuroprotective, immunological, and anti-proliferative effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the activity of glycogen synthase kinase 3 (GSK3), tubulin, and phosphoinositide 3-kinase, which are key players in cell signaling and regulation . Additionally, it impacts the expression of genes involved in neuroprotection and immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . It acts as an inhibitor of certain enzymes, such as GSK3, by binding to their active sites and preventing their normal function . This inhibition leads to changes in gene expression and cellular responses, contributing to its neuroprotective and immunological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard conditions, but its degradation can occur over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it exhibits beneficial effects such as neuroprotection and immune modulation . At higher doses, it can lead to toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of pyridine-2-carboxylic acid derivatives . It interacts with enzymes such as 3-hydroxyanthranilic acid oxygenase, which catalyzes the oxidation of 3-hydroxyanthranilic acid . This interaction affects metabolic flux and the levels of metabolites involved in neuroprotection and immune response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is directed to specific compartments or organelles, where it exerts its effects on cellular function . This localization is essential for its role in modulating cellular processes and responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylphenyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and 2-pyridinecarboxylic acid.
Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with 2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
6-(3-Methylphenyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
6-(3-Methylphenyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and catalysts.
類似化合物との比較
Similar Compounds
6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the 3-methylphenyl group.
3-Methylpyridine-2-carboxylic acid: Similar structure but with the methyl group on the pyridine ring instead of the phenyl ring.
2-(3-Methylphenyl)pyridine: Lacks the carboxylic acid group.
Uniqueness
6-(3-Methylphenyl)pyridine-2-carboxylic acid is unique due to the presence of both the 3-methylphenyl group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-(3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGBYJRFXDQSGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647063 |
Source


|
| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887982-30-1 |
Source


|
| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
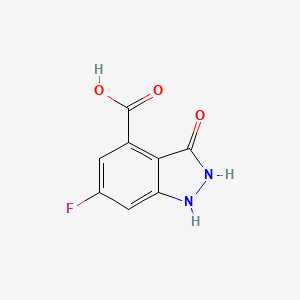
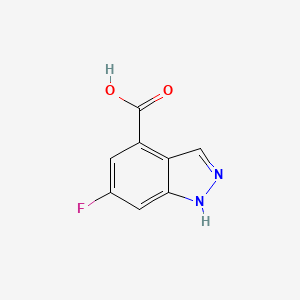
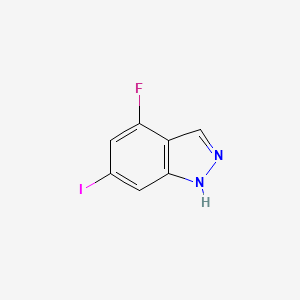
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)
